molecular formula C13H14BrNO2S B263863 4-bromo-N-propyl-1-naphthalenesulfonamide

4-bromo-N-propyl-1-naphthalenesulfonamide

Cat. No. B263863
M. Wt: 328.23 g/mol
InChI Key: NOIHDDKFPOUSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-propyl-1-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid that is soluble in organic solvents and water. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-propyl-1-naphthalenesulfonamide is not fully understood. However, studies have suggested that it binds to specific proteins and nucleic acids, resulting in a change in their conformation or activity. This can lead to downstream effects such as inhibition of enzyme activity, induction of cell death, or changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-propyl-1-naphthalenesulfonamide can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been found to bind specifically to certain proteins and nucleic acids, resulting in a change in their conformation or activity. This can lead to downstream effects such as changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-bromo-N-propyl-1-naphthalenesulfonamide is its potential use as a fluorescent probe for the detection of proteins and nucleic acids. It has also been found to have potential applications as an anticancer agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several future directions for research on 4-bromo-N-propyl-1-naphthalenesulfonamide. One area of research could be the development of new fluorescent probes based on this compound for the detection of specific proteins and nucleic acids. Another area of research could be the further investigation of its potential as an anticancer agent, including studies on its efficacy and safety in animal models. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 4-bromo-N-propyl-1-naphthalenesulfonamide can be achieved by reacting 4-bromo-1-naphthalenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

4-bromo-N-propyl-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been its use as a fluorescent probe for the detection of proteins and nucleic acids. This compound has been found to bind specifically to certain proteins and nucleic acids, resulting in a change in fluorescence intensity that can be detected using fluorescence spectroscopy.
Another area of research has been the use of 4-bromo-N-propyl-1-naphthalenesulfonamide as a potential anticancer agent. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. This makes it a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C13H14BrNO2S

Molecular Weight

328.23 g/mol

IUPAC Name

4-bromo-N-propylnaphthalene-1-sulfonamide

InChI

InChI=1S/C13H14BrNO2S/c1-2-9-15-18(16,17)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-8,15H,2,9H2,1H3

InChI Key

NOIHDDKFPOUSHG-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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